1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione
Description
1-(1-Hydroxynaphthalen-2-yl)-3-morpholinopropane-1,3-dione is a β-diketone derivative characterized by a naphthol moiety linked to a morpholine-substituted propane-1,3-dione core. Its molecular formula is C₁₇H₁₇NO₄, with a molecular weight of 299.32 g/mol and CAS number 503469-16-7 . The compound is synthesized via condensation reactions, as exemplified by the procedure involving KOH and pyridine-mediated hydrolysis of acetylated precursors . It is commercially available with a purity of 95%, though some suppliers have discontinued production . The morpholine group enhances solubility in polar solvents, while the naphthol moiety contributes to π-π stacking interactions, making it a versatile intermediate in medicinal and materials chemistry.
Properties
IUPAC Name |
1-(1-hydroxynaphthalen-2-yl)-3-morpholin-4-ylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-15(11-16(20)18-7-9-22-10-8-18)14-6-5-12-3-1-2-4-13(12)17(14)21/h1-6,21H,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYNCLHLJSVBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(=O)C2=C(C3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463145 | |
| Record name | 1-(1-Hydroxynaphthalen-2-yl)-3-(morpholin-4-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503469-16-7 | |
| Record name | 1-(1-Hydroxynaphthalen-2-yl)-3-(morpholin-4-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic method for 1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione involves the reaction between 1-hydroxynaphthalene-2-carboxylic acid derivatives and morpholine under dehydrating conditions.
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- 1-Hydroxynaphthalene-2-carboxylic acid or its methyl ester
- Morpholine or N-acetylmorpholine
-
- Dicyclohexylcarbodiimide (DCC) is commonly used to promote amide bond formation by activating the carboxylic acid group.
-
- Anhydrous conditions are essential to prevent hydrolysis of reactants and intermediates.
- Solvents such as tetrahydrofuran (THF) and hexane are used to maintain suitable reaction media.
- Temperature control is critical, often involving low temperatures (e.g., -10 °C) during initial stages and room temperature for subsequent steps.
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- Activation of 1-hydroxynaphthalene-2-carboxylic acid methyl ester with DCC.
- Subsequent nucleophilic substitution by morpholine to form the target compound.
- Purification by recrystallization or chromatographic methods.
Detailed Laboratory Synthesis Example
A documented synthesis from ChemicalBook describes a two-stage process with the following conditions:
| Stage | Reactants | Conditions | Duration | Yield |
|---|---|---|---|---|
| 1 | 4-Acetylmorpholine + lithium diisopropylamide | In tetrahydrofuran/hexane at -10 °C | 1.5 hours | - |
| 2 | 1-Hydroxy-naphthalene-2-carboxylic acid methyl ester | In tetrahydrofuran/hexane at 25 °C | 16 hours | 78% |
- The first stage involves the generation of a reactive intermediate by deprotonation of 4-acetylmorpholine.
- The second stage introduces the methyl ester of 1-hydroxy-naphthalene-2-carboxylic acid, allowing nucleophilic attack and formation of the desired product.
- The overall yield reported is approximately 78%, indicating an efficient synthesis.
Reference: Griffin et al., Journal of Medicinal Chemistry, 2005.
Industrial Production Methods
- Industrial-scale synthesis typically adapts the laboratory route but employs continuous flow reactors for better control over reaction parameters.
- Continuous flow systems allow:
- Precise temperature and mixing control
- Enhanced reaction kinetics and reproducibility
- Reduced formation of by-products
- The use of continuous flow reactors improves production efficiency and product consistency, critical for commercial applications.
Reaction Mechanism Insights
- The synthesis proceeds via an amide bond formation mechanism:
- Activation of the carboxylic acid or ester group by DCC forms an O-acylurea intermediate.
- Morpholine attacks this intermediate, displacing the urea by-product and forming the amide linkage.
- The presence of the hydroxyl group on the naphthalene ring influences the reactivity and may participate in hydrogen bonding, affecting crystallization and purity.
Summary Table of Preparation Methods
| Method Type | Key Reactants | Conditions | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|
| Laboratory Synthesis | 1-Hydroxynaphthalene-2-carboxylic acid methyl ester + Morpholine + DCC | Anhydrous THF/hexane, 25 °C, 16 h | ~78 | Milligram to gram | Requires careful moisture control |
| Industrial Synthesis | Same as laboratory with continuous flow reactors | Controlled temperature and flow | High | Kilogram scale | Enhanced reproducibility and efficiency |
Research Findings and Considerations
- The compound's preparation requires strict anhydrous conditions to prevent hydrolysis, which could reduce yield and purity.
- The use of lithium diisopropylamide as a base in the initial step facilitates the formation of reactive intermediates.
- The methyl ester derivative of 1-hydroxynaphthalene-2-carboxylic acid is preferred for better reactivity and handling.
- Purification steps such as recrystallization from solvents like methanol or ethyl ether improve product quality.
- The compound has been successfully synthesized with yields around 78%, which is considered efficient for complex organic molecules.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of naphthoquinones.
Reduction: Reduction reactions typically result in the formation of hydroxylated derivatives.
Substitution: Substitution reactions can produce various substituted naphthalene derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of naphthalene compounds, including 1-(1-hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the compound's ability to suppress the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Metal Ion Detection
The compound has been investigated for its role as a selective chemosensor for metal ions. Specifically, it has shown efficacy in detecting Cu²⁺ ions through fluorescence quenching. The interaction between the compound and metal ions leads to significant changes in its photophysical properties, making it a useful tool for environmental monitoring and analytical applications .
Polymer Chemistry
In the field of polymer science, this compound serves as a potential building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved stability and functionality .
Nanocomposite Development
The compound can also be utilized in the fabrication of nanocomposites. By integrating it with nanomaterials, researchers aim to develop composites that exhibit enhanced electrical conductivity and thermal stability. These materials have potential applications in electronics and energy storage devices .
Spectroscopic Applications
The compound's unique structural features allow it to be employed in various spectroscopic techniques. It can act as a fluorescent probe in UV-Vis spectroscopy for the detection of specific analytes. The ability to form stable complexes with metal ions enhances its utility in analytical methods .
Case Studies
Mechanism of Action
The mechanism by which 1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, leading to the modulation of biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs differ in substituents, core frameworks, and applications. A comparative analysis is provided below:
Key Observations:
Substituent Effects :
- The morpholine group in the target compound improves solubility compared to phenyl or thiophene substituents, which are more lipophilic .
- Bromine in chalcone C-21 enhances electrophilicity, favoring nucleophilic addition reactions .
Biological Activity: Phenyl-substituted analogs exhibit moderate antimicrobial activity against bacteria and fungi, suggesting the target compound may share similar properties .
Synthetic Utility :
- The target compound’s β-diketone core is ideal for constructing heterocycles (e.g., pyrazoles, pyridines), similar to its phenyl-substituted analog .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | This compound | 1-(1-Hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione |
|---|---|---|
| Molecular Weight | 299.32 g/mol | 290.31 g/mol |
| Purity | 95% | 72–95% (synthesis-dependent) |
| Key Functional Groups | Morpholine, β-diketone | Phenyl, β-diketone |
| Solubility | High in polar solvents (e.g., DMSO, pyridine) | Moderate in organic solvents (e.g., CHCl₃, acetone) |
Biological Activity
1-(1-Hydroxynaphthalen-2-yl)-3-morpholinopropane-1,3-dione, also known by its CAS number 503469-16-7, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : CHN O
- Molecular Weight : 299.32 g/mol
- Structure : The compound features a morpholine ring and a hydroxynaphthalene moiety, which are significant for its biological interactions.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models. The antioxidant activity was assessed using various assays such as DPPH radical scavenging and ABTS assays, showing a significant reduction in oxidative markers compared to controls .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases.
A relevant case study involved the application of this compound in a model of rheumatoid arthritis, where it significantly reduced joint inflammation and swelling .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in various cancer cell lines through the activation of caspase pathways.
In a specific study involving breast cancer cells, the compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been a focus of research. It has shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition further supports its anti-inflammatory claims and suggests potential use in pain management therapies.
Data Table: Biological Activity Summary
| Biological Activity | Assay Type | Results |
|---|---|---|
| Antioxidant Activity | DPPH Scavenging | Significant reduction |
| ABTS Assay | Effective free radical scavenger | |
| Anti-inflammatory | Cytokine Production | Reduced TNF-alpha and IL-6 |
| Anticancer Activity | Cell Proliferation Assay | IC50 values <10 µM |
| Enzyme Inhibition | COX/LOX Inhibition | Significant inhibition observed |
Case Study 1: Rheumatoid Arthritis Model
In a controlled study involving rats with induced rheumatoid arthritis, treatment with this compound resulted in:
- Reduced Joint Swelling : Measured by caliper.
- Decreased Inflammatory Markers : Serum analysis showed lower levels of IL-6 and TNF-alpha.
These findings suggest that the compound may serve as an effective therapeutic agent for managing rheumatoid arthritis symptoms .
Case Study 2: Breast Cancer Cell Lines
A laboratory study tested the effects of the compound on MCF-7 breast cancer cells:
- Cell Viability : Analyzed using MTT assay.
- Apoptosis Induction : Confirmed by flow cytometry showing increased annexin V positivity.
Results indicated that treatment led to a significant decrease in cell viability and an increase in apoptotic markers, reinforcing its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 1-(1-hydroxynaphthalen-2-yl)-3-morpholinopropane-1,3-dione?
The synthesis of this compound can be achieved via base-catalyzed cyclization or condensation reactions. For example, a method analogous to the synthesis of related diketones involves reacting acetylated naphthalene derivatives with morpholine under basic conditions (e.g., KOH in pyridine). Key steps include:
- Warming a mixture of acetylated precursors with KOH and pyridine on a water bath for 30 minutes.
- Acidifying the reaction mixture to precipitate intermediates.
- Purification via filtration and recrystallization .
Variations in substituents (e.g., bromophenyl groups) may require adjusting stoichiometry or reaction time to optimize yields .
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data for this compound is limited, structurally similar morpholine derivatives exhibit acute oral toxicity, skin corrosion, and respiratory irritation. Recommended precautions include:
- Using nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Conducting reactions in a fume hood to minimize inhalation risks.
- Implementing emergency protocols for spills (e.g., avoiding dust generation, using absorbent materials) .
Q. How is the compound characterized post-synthesis?
Standard characterization methods include:
- 1H NMR : Peaks at δ ~11.35 ppm (D2O-exchangeable proton) and δ ~6.66 ppm (–CH–) confirm the diketone structure and hydroxyl group .
- Elemental analysis : Validate empirical formulas (e.g., C, H, O percentages) with deviations <0.5% indicating purity .
- Mass spectrometry : Molecular ion peaks at m/z ≈279 (morpholine derivative) align with theoretical molecular weights .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during characterization?
Contradictions in NMR or mass spectra often arise from impurities or tautomeric equilibria. Methodological solutions include:
- Variable-temperature NMR : Monitor proton shifts at 25–80°C to identify tautomeric forms (e.g., keto-enol equilibria).
- HPLC-MS coupling : Detect trace impurities (<0.1%) using reverse-phase C18 columns and acetonitrile/water gradients.
- DFT calculations : Compare experimental IR or NMR data with simulated spectra from Gaussian or ORCA software .
Q. What strategies optimize reaction yields in its synthesis?
Yield optimization requires systematic parameter screening:
- Catalyst screening : Test alternatives to KOH (e.g., NaOH, DBU) to enhance deacetylation efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with pyridine for solubility and reaction kinetics.
- Temperature gradients : Use microwave-assisted synthesis at 80–100°C to reduce reaction time by 40% .
Q. How can computational methods predict the compound’s reactivity or pharmacological activity?
- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., xanthine oxidase for urate-lowering activity).
- QSAR modeling : Correlate substituent electronegativity (e.g., bromine vs. fluorine) with biological activity using Hammett constants .
- DFT-based reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for functionalization .
Q. How to evaluate the compound’s potential pharmacological activity?
- In vitro assays : Test inhibition of hyperuricemia-related enzymes (e.g., xanthine oxidase) at concentrations ≤10 µM.
- ADMET profiling : Use Caco-2 cells for permeability studies and hepatic microsomes for metabolic stability .
- In vivo models : Administer the compound (1–10 mg/kg) in rodent models of gout to measure serum urate levels .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
